molecular formula C9H13N3O6S B15110887 N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine

N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine

Cat. No.: B15110887
M. Wt: 291.28 g/mol
InChI Key: MJFWPVAZFKQVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine is a synthetic sulfonamide-containing dipeptide derivative. Its structure integrates a sulfonyl-linked 3,5-dimethylisoxazole moiety with glycylglycine, a simple dipeptide backbone.

Properties

Molecular Formula

C9H13N3O6S

Molecular Weight

291.28 g/mol

IUPAC Name

2-[[2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C9H13N3O6S/c1-5-9(6(2)18-12-5)19(16,17)11-3-7(13)10-4-8(14)15/h11H,3-4H2,1-2H3,(H,10,13)(H,14,15)

InChI Key

MJFWPVAZFKQVAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine typically involves the following steps:

    Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Coupling with glycine residues: The final step involves coupling the sulfonylated oxazole with glycine residues using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activities. The oxazole ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues: Key Data Table

Compound Name Structural Features Biological Activity Structural Analysis Methods Reference Key Findings
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine Sulfonyl-isoxazole + glycylglycine dipeptide Hypothesized enzyme inhibition NMR, X-ray (hypothetical) Pending experimental validation
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine Sulfonyl-isoxazole + cytisine alkaloid Thrombin modulation, anticoagulant 1H/13C NMR, X-ray diffraction Confirmed spatial structure; moderate thrombin activity
Celecoxib (COX-2 inhibitor) Sulfonyl-pyrazole + aryl group Anti-inflammatory (COX-2 selective) X-ray crystallography High COX-2 selectivity due to sulfonamide positioning
Glycylglycine-sulfonamide derivatives Sulfonamide + dipeptide backbone Carbonic anhydrase inhibition Molecular docking, enzymatic assays Enhanced solubility and target affinity vs. non-peptide sulfonamides

Critical Analysis of Comparative Features

A. Sulfonyl-Isoxazole Motif The 3,5-dimethylisoxazole-sulfonyl group is a shared feature between the target compound and the cytisine derivative described in . This motif is structurally analogous to sulfonamide-containing drugs like Celecoxib, where the sulfonyl group mediates target binding (e.g., COX-2’s hydrophobic pocket). In the cytisine derivative, X-ray diffraction confirmed a planar sulfonyl-isoxazole configuration, which likely enhances π-π interactions with thrombin’s active site .

B. Peptide Backbone vs. Alkaloid Core The glycylglycine dipeptide in the target compound distinguishes it from the cytisine alkaloid derivative. Comparative studies on sulfonamide-peptide hybrids (e.g., carbonic anhydrase inhibitors) demonstrate that the dipeptide backbone can enhance solubility without compromising binding affinity, a critical advantage over non-peptidic sulfonamides.

C. Synthetic Methodology
The synthesis of sulfonyl-isoxazole derivatives typically involves sulfochlorination of the isoxazole ring followed by nucleophilic substitution. details this approach for the cytisine derivative, using pyridine as a base to facilitate sulfonamide bond formation . This method is broadly applicable to the target compound, though glycylglycine’s primary amine would require careful pH control to avoid side reactions.

D. Biological Activity
The cytisine derivative exhibited moderate thrombin modulation (IC₅₀ ~10 µM) in preliminary assays , likely due to its sulfonyl-isoxazole group’s electronic and steric compatibility with thrombin’s exosite. In contrast, glycylglycine-sulfonamide analogs show promise in carbonic anhydrase inhibition (Kᵢ < 100 nM), attributed to the dipeptide’s flexibility in aligning the sulfonamide with the enzyme’s zinc center. The target compound’s activity remains speculative but could bridge these mechanisms, depending on its target selectivity.

E. Structural Characterization
Both compounds rely on advanced analytical techniques:

  • NMR Spectroscopy : utilized 2D NMR (COSY, HMQC, HMBC) to confirm spin-spin coupling and regiochemistry in the cytisine derivative . Similar methods would resolve the target compound’s dipeptide conformation.
  • X-ray Diffraction : The cytisine derivative’s spatial structure was resolved using SHELX software (), a gold standard for small-molecule crystallography . SHELX’s robustness in handling twinned data or high-resolution structures makes it ideal for characterizing the target compound’s sulfonyl-isoxazole geometry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.